(4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine
CAS No.:
Cat. No.: VC17870554
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N4 |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | (4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methanamine |
| Standard InChI | InChI=1S/C10H16N4/c1-8-6-10(13-9(7-11)12-8)14-4-2-3-5-14/h6H,2-5,7,11H2,1H3 |
| Standard InChI Key | LXFKDGYUFOFAKW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)CN)N2CCCC2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is (4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methanamine, and its canonical SMILES representation is CC1=CC(=NC(=N1)CN)N2CCCC2 . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.26 g/mol |
| InChIKey | LXFKDGYUFOFAKW-UHFFFAOYSA-N |
| PubChem CID | 83618707 |
The pyrimidine ring’s substitution pattern enhances its potential for biological interactions, particularly through hydrogen bonding and π-π stacking .
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound is limited, related pyrimidine derivatives exhibit planar ring systems with dihedral angles between substituents influencing packing efficiency . For example, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine crystallizes with two molecules in the asymmetric unit, linked via N–H···N hydrogen bonds . Spectroscopic characterization (e.g., NMR, IR) would typically reveal signals corresponding to the amine (-NH), pyrrolidine ring, and aromatic pyrimidine protons.
Synthesis and Preparation
Synthetic Routes
The synthesis of pyrimidine derivatives generally involves condensation reactions or nucleophilic substitutions. For (4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine, a plausible route includes:
-
Formation of the pyrimidine core: Cyclocondensation of β-diketones or amidines with aldehydes.
-
Introduction of substituents:
-
Methylation at position 4 using methylating agents (e.g., CHI).
-
Nucleophilic substitution with pyrrolidine at position 6.
-
Amination at position 2 via reductive amination or direct substitution.
-
A related compound, N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide, was synthesized using multi-step alkylation and amidation reactions, suggesting analogous strategies could apply.
Optimization Challenges
Key challenges include controlling regioselectivity during substitution and minimizing side reactions. For instance, in the synthesis of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, purification was required to remove phosphorous salt impurities, highlighting the need for precise reaction conditions .
Pharmacological Applications
Comparative Analysis
| Compound | Activity | Target |
|---|---|---|
| (4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine | Under investigation | Not yet identified |
| Nilotinib (similar pyrimidine derivative) | BCR-ABL kinase inhibition | Chronic myeloid leukemia |
Research Findings and Future Directions
Current Studies
-
Structural analogs: Derivatives with piperidine or morpholine substituents show enhanced bioavailability .
-
Drug discovery: The primary amine group facilitates conjugation with targeting moieties (e.g., antibodies) .
Knowledge Gaps
-
Mechanism of action: Limited understanding of binding partners.
-
In vivo efficacy: No pharmacokinetic or toxicity profiles available.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume